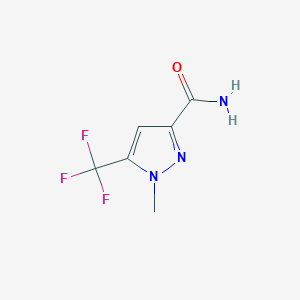

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Description

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a pyrazole-derived compound characterized by a trifluoromethyl (-CF₃) group at the 5-position, a methyl (-CH₃) group at the 1-position, and a carboxamide (-CONH₂) moiety at the 3-position. Its molecular formula is C₇H₇F₃N₃O, with a molecular weight of 221.15 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common structural motif in agrochemicals and pharmaceuticals .

Properties

IUPAC Name |

1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O/c1-12-4(6(7,8)9)2-3(11-12)5(10)13/h2H,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXAWGZZOOISDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The resulting product is then purified through distillation or crystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using flow chemistry techniques. This involves the lithiation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles. The process is optimized to avoid precipitation and ensure high yield and purity .

Chemical Reactions Analysis

Lithiation and Electrophilic Trapping

The pyrazole ring undergoes regioselective lithiation at the 4-position due to electron-withdrawing effects from the trifluoromethyl and carboxamide groups. This intermediate reacts with diverse electrophiles:

| Electrophile | Reaction Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| DMF | -78°C, THF | 4-Aldehyde | 75% | |

| CO₂ | -78°C, THF | 4-Carboxylic Acid | 80% | |

| B(OMe)₃ | -78°C, THF | 4-Boronate | 65% | |

| SO₂ | -78°C, THF | 4-Sulfinate | 70% |

These reactions enable precise functionalization for further derivatization in drug discovery pipelines.

Halogenation Reactions

Bromination at the 4-position is facilitated by N-bromosuccinimide (NBS):

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | NBS, CCl₄, rt, 12h | 4-Bromo derivative | 85% |

The brominated product serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

a) Carboxamide Hydrolysis

While the carboxamide group is generally stable, controlled hydrolysis under acidic/basic conditions yields the corresponding carboxylic acid:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Carboxamide derivative | LiOH, THF | 70°C, 2h | 3-Carboxylic Acid | 89% |

b) Acid Chloride Formation

The carboxylic acid is converted to its acid chloride using thionyl chloride:

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Carboxylic Acid | SOCl₂ | Reflux, 8h | 3-Carbonyl Chloride | 95% |

Cross-Coupling Reactions

The 4-bromo derivative participates in palladium-catalyzed couplings:

| Reaction Type | Coupling Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | 4-Phenyl derivative | 78% |

Amide Bond Formation

The acid chloride reacts with amines to generate diverse amides:

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(Trifluoromethyl)pyridin-2-amine | THF, 0°C → rt | N-(Pyridinyl)carboxamide | 86% |

Key Mechanistic Insights

-

Directing Effects : The trifluoromethyl group directs electrophilic substitution to the 4-position via electronic deactivation of adjacent sites.

-

Steric Considerations : The methyl group at N1 minimizes steric hindrance during lithiation.

-

Stability : The carboxamide group remains intact under mild bromination and lithiation conditions but hydrolyzes under strongly basic environments .

This reactivity profile underscores the compound’s utility as a scaffold for bioactive molecule synthesis. Experimental protocols emphasize reproducibility, with yields exceeding 65% in most cases.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Monoamine Oxidase B (MAO-B)

Recent studies have highlighted the potential of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide derivatives as selective inhibitors of MAO-B. A lead optimization study identified a series of compounds that demonstrated high selectivity toward MAO-B, with one candidate exhibiting an IC50 value of 29-56 nM. This compound also showed significant efficacy in improving memory in rodent models, indicating its potential for treating neurodegenerative diseases like Parkinson's disease .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against resistant bacterial strains. A study synthesized various pyrazole derivatives, including those based on this compound, which exhibited potent growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.25 µg/mL, demonstrating their potential as new antibiotic agents .

Agricultural Applications

Herbicide Development

this compound is recognized as an intermediate in the synthesis of herbicides such as pyroxasulfone. This compound plays a crucial role in developing selective herbicides that target specific weeds while minimizing damage to crops . The trifluoromethyl group enhances the herbicidal activity by improving the compound's stability and efficacy in various environmental conditions.

Synthesis and Structural Insights

The synthesis of this compound involves several methodologies that optimize yield and selectivity. Notably, a method disclosed in patents emphasizes the high selectivity achieved during the preparation process, which is critical for ensuring the desired biological activity of the final product .

Table 1: Summary of Synthesis Methods

| Methodology | Yield | Selectivity | Reference |

|---|---|---|---|

| Acetic acid-mediated reaction | 86.5% | 96:4 | |

| Cyclocondensation reactions | Varies | High | |

| Direct synthesis from precursors | High | Moderate |

Case Studies

Case Study: MAO-B Inhibition

In a recent study, a derivative of this compound was tested for its effects on memory improvement in rodents. The results indicated significant enhancement in memory retention during fear conditioning tests, suggesting a mechanism involving synaptic plasticity mediated by MAO-B inhibition .

Case Study: Antimicrobial Activity Against MRSA

A series of synthesized pyrazole derivatives were tested against MRSA strains, with several compounds showing bactericidal properties and effective biofilm eradication at low concentrations (MBEC values as low as 1 µg/mL). This highlights the potential for developing novel treatments for antibiotic-resistant infections .

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can improve memory and cognition by increasing the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : -CF₃ and -Cl improve enzyme inhibition (e.g., Factor Xa ) by stabilizing ligand-receptor interactions.

- Aryl Substituents : Bulky groups (e.g., naphthyl in ) enhance selectivity but may reduce solubility.

- Carboxamide Flexibility : N-substitution (e.g., benzyl in ) balances potency and metabolic stability.

- Clinical Potential: Razaxaban’s success underscores the therapeutic viability of pyrazole carboxamides , while antibacterial analogs address drug-resistant infections.

Biological Activity

Overview

1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable candidate in medicinal and agrochemical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C6H6F3N3O

- Molecular Weight: 193.13 g/mol

- Structure: The compound features a pyrazole ring substituted with a trifluoromethyl group and a carboxamide functional group.

Enzyme Inhibition

Research indicates that this compound acts as a selective inhibitor of monoamine oxidase B (MAO-B). This enzyme is crucial for the metabolism of neurotransmitters in the brain, including dopamine. By inhibiting MAO-B, the compound can potentially increase neurotransmitter levels, thereby enhancing cognitive functions and memory retention.

Receptor Binding

Studies suggest that this compound may also interact with various receptors involved in neurotransmitter signaling pathways. Its lipophilic nature allows it to cross the blood-brain barrier effectively, making it a candidate for neurological applications.

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of MAO-B: This leads to increased levels of dopamine and other monoamines in the synaptic cleft, potentially improving mood and cognitive function.

- Receptor Modulation: The compound may modulate the activity of receptors associated with neurotransmitter signaling, although specific receptor interactions require further investigation.

Case Studies

Several studies have highlighted the potential therapeutic effects of this compound:

- Cognitive Enhancement : In animal models, administration of this compound resulted in improved memory performance on tasks reliant on dopaminergic signaling.

- Neuroprotection : Research has shown that this compound may offer neuroprotective benefits by reducing oxidative stress markers in neuronal cells, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

A comparison with related compounds provides insight into the unique properties of this compound:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Trifluoromethylated pyrazole | Moderate MAO-B inhibition |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid derivative | Reduced receptor binding affinity |

| This compound | Carboxamide derivative | Significant MAO-B inhibition; cognitive enhancement |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions. For example, analogous pyrazole derivatives are prepared by reacting halogenated intermediates (e.g., 3-bromo-5-chloropyrazole) with trifluoromethylating agents, followed by carboxamide formation using activated carboxylic acids or esters . Yield optimization often involves adjusting reaction temperatures (e.g., 60–80°C for trifluoromethylation) and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography with ethyl acetate/hexane gradients is typical .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and substituent orientation, as demonstrated for related pyrazole-carboxamide derivatives (e.g., bond angles and torsion angles reported in Acta Cryst. studies) . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., trifluoromethyl groups show distinct F signals at ~-60 ppm) .

- HPLC-MS : Purity assessment and molecular ion confirmation (e.g., ESI-MS m/z 250.2 for analogous compounds) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

- Methodological Answer : Stability studies under varying pH and temperature conditions are essential. For example:

- Solubility : Pyrazole-carboxamides are typically soluble in DMSO or dichloromethane but poorly soluble in water.

- Storage : Recommended storage at 2–8°C in sealed containers to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer : SAR requires systematic substitution at the pyrazole ring’s 1-, 3-, and 5-positions. For instance:

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted agents .

- Carboxamide Modifications : Replacing the carboxamide with sulfonamide or urea groups alters hydrogen-bonding interactions, impacting target binding (e.g., kinase inhibition) .

- Data-Driven Approach : Use computational tools (e.g., molecular docking) to predict binding affinities before synthesizing analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Analytical Rigor : Validate compound purity via orthogonal methods (HPLC, NMR) before biological testing .

- Meta-Analysis : Compare data across studies while accounting for variables like cell line selection or solvent effects .

Q. How can computational chemistry predict the compound’s reactivity or metabolic pathways?

- Methodological Answer : Density functional theory (DFT) calculations predict sites of electrophilic/nucleophilic reactivity (e.g., carboxamide carbonyl as a nucleophilic target). For metabolism:

- CYP450 Simulations : Tools like Schrödinger’s SiteMap identify likely oxidation sites (e.g., methyl or trifluoromethyl groups) .

- Metabolite Prediction : Software such as Meteor (Lhasa Ltd.) generates probable Phase I/II metabolites for experimental validation .

Q. What experimental designs are effective for evaluating the compound’s toxicity in preclinical studies?

- Methodological Answer : Tiered approaches are recommended:

- In Vitro : Ames test for mutagenicity, hepatocyte assays for CYP inhibition.

- In Vivo : Acute toxicity studies in rodents (OECD 423) with histopathological analysis. Note: Some safety data sheets lack ecotoxicological profiles, necessitating gap-filling via read-across models .

Data Analysis and Optimization

Q. How should researchers address low yields in the final carboxamide coupling step?

- Methodological Answer : Low yields (<50%) may result from steric hindrance or poor leaving-group activation. Solutions include:

- Coupling Reagents : Switch from EDC/HOBt to HATU for more efficient activation.

- Solvent Optimization : Use DMF or THF instead of DCM to improve solubility .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.